molecular formula C18H18ClN3O B2945925 1-(2-chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea CAS No. 941988-14-3

1-(2-chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea

Cat. No.: B2945925
CAS No.: 941988-14-3
M. Wt: 327.81
InChI Key: LXHXSAAORIPUSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail.

Scientific Research Applications

1-(2-chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea has been studied for its potential applications in scientific research. This compound has been shown to have activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been investigated for its potential as an anti-inflammatory agent and as a modulator of the immune system.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea involves the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells. Additionally, this compound has been shown to modulate the activity of immune cells, leading to anti-inflammatory effects.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to modulate the activity of immune cells, leading to anti-inflammatory effects. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea in lab experiments include its high potency against cancer cells and its potential as an anti-inflammatory agent. However, limitations include its potential toxicity to healthy cells and the need for further investigation into its mechanism of action.

Future Directions

For research on 1-(2-chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea include investigating its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, further investigation is needed to fully understand its mechanism of action and potential side effects. Finally, research on the synthesis of this compound and related analogs may lead to the development of more potent and selective compounds for use in scientific research.

Synthesis Methods

The synthesis of 1-(2-chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea involves the reaction of 1-ethyl-1H-indole-3-carbonyl chloride with 2-chlorobenzylamine in the presence of a base such as triethylamine. The resulting product is then treated with urea to yield the final compound. This synthesis method has been optimized to produce high yields of pure product.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(1-ethylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c1-2-22-12-16(14-8-4-6-10-17(14)22)21-18(23)20-11-13-7-3-5-9-15(13)19/h3-10,12H,2,11H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHXSAAORIPUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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